Bromocarbonylbis(triphenylphosphine)rhodium
Overview
Description
Bromocarbonylbis(triphenylphosphine)rhodium is a coordination complex of rhodium with the molecular formula C37H30BrOP2Rh. It is a well-defined chemical compound known for its applications in catalysis and organometallic chemistry. The compound is characterized by the presence of a rhodium center coordinated to a carbonyl group, a bromide ion, and two triphenylphosphine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromocarbonylbis(triphenylphosphine)rhodium can be synthesized through various methods. One common synthetic route involves the reaction of rhodium trichloride hydrate with triphenylphosphine in the presence of carbon monoxide and a bromide source. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under an inert atmosphere. The reaction conditions often include moderate temperatures and the exclusion of moisture to prevent hydrolysis of the rhodium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bromocarbonylbis(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The bromide ligand can be substituted with other ligands such as chloride, iodide, or other anionic ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbon monoxide, and various organic ligands. The reactions typically occur under inert atmospheres to prevent oxidation and degradation of the rhodium complex. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while oxidation and reduction reactions can produce rhodium complexes in different oxidation states.
Scientific Research Applications
Bromocarbonylbis(triphenylphosphine)rhodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of bromocarbonylbis(triphenylphosphine)rhodium involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity. The carbonyl and bromide ligands play crucial roles in the compound’s catalytic activity, influencing the electronic properties and reactivity of the rhodium center.
Comparison with Similar Compounds
Bromocarbonylbis(triphenylphosphine)rhodium can be compared with other similar rhodium complexes, such as:
Chlorocarbonylbis(triphenylphosphine)rhodium: Similar in structure but with a chloride ligand instead of bromide.
Iodocarbonylbis(triphenylphosphine)rhodium: Similar in structure but with an iodide ligand instead of bromide.
Tris(triphenylphosphine)rhodium chloride: A related complex with three triphenylphosphine ligands and a chloride ligand.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct reactivity and catalytic properties compared to other rhodium complexes.
Properties
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQDQKTOUWORQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30BrOP2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14056-79-2 | |
Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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